Product packaging for 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane(Cat. No.:)

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

Cat. No.: B13314388
M. Wt: 298.12 g/mol
InChI Key: IZVGBFLYXFRHJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane is a sophisticated bifunctional building block designed for advanced medicinal chemistry and drug discovery research. This compound uniquely integrates an oxetane moiety, known for its role as a bioisostere in lead optimization, with a highly reactive iodomethyl group. The oxetane ring is valued for improving the physicochemical properties of drug candidates, such as enhancing metabolic stability, increasing aqueous solubility, and reducing aromatic ring count, as explored in studies on saturated bioisosteres [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5754426/]. The primary iodide serves as an excellent electrophile for various cross-coupling reactions, including Suzuki-Miyaura and Negishi couplings, and for nucleophilic substitutions to introduce critical functional groups or structural fragments. This molecular architecture makes it an invaluable scaffold for constructing complex target molecules, probing structure-activity relationships (SAR), and developing novel chemical entities, particularly for pharmaceutical R&D. This product is intended for research applications by qualified laboratory personnel and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15IO3 B13314388 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15IO3

Molecular Weight

298.12 g/mol

IUPAC Name

4-(iodomethyl)-4-(oxetan-3-yloxy)oxane

InChI

InChI=1S/C9H15IO3/c10-7-9(1-3-11-4-2-9)13-8-5-12-6-8/h8H,1-7H2

InChI Key

IZVGBFLYXFRHJP-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CI)OC2COC2

Origin of Product

United States

Ii. Synthetic Methodologies for 4 Iodomethyl 4 Oxetan 3 Yloxy Oxane

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-(iodomethyl)-4-(oxetan-3-yloxy)oxane provides a logical roadmap for its synthesis by disconnecting the target molecule into simpler, more readily available precursors. The primary disconnections are identified at the ether linkage and the carbon-iodine bond, as these represent robust and well-established bond-forming reactions in the forward synthetic direction.

The initial and most logical disconnection is that of the ether bond (C-O), which simplifies the molecule into two key heterocyclic fragments: a functionalized oxane and an oxetane (B1205548) derivative. This leads to precursor 1 , a 4-substituted oxane, and precursor 2 , oxetan-3-ol (B104164). This disconnection is based on the reliability of etherification reactions, such as the Williamson ether synthesis.

A subsequent disconnection focuses on the iodomethyl group of the oxane precursor 1 . The carbon-iodine bond can be retrosynthetically traced back to a more stable and versatile functional group, a primary alcohol. This leads to the diol precursor, 4-(hydroxymethyl)oxan-4-ol (B11715869) (3 ). The conversion of a primary alcohol to an alkyl iodide is a standard functional group interconversion.

This two-step retrosynthetic analysis simplifies the complex target molecule into two key building blocks: 4-(hydroxymethyl)oxan-4-ol (3 ) and oxetan-3-ol (2 ). The forward synthesis would therefore involve the coupling of these two precursors via an etherification reaction, followed by the selective conversion of the primary hydroxyl group to the iodomethyl moiety.

Precursor Design and Synthesis Strategies

The successful synthesis of the target compound hinges on the efficient preparation of the key oxane and oxetane intermediates, followed by their strategic coupling and functionalization.

The synthesis of the two primary building blocks, 4-(hydroxymethyl)oxan-4-ol and oxetan-3-ol, can be achieved through established synthetic methodologies. The existence of 4-(hydroxymethyl)oxan-4-ol is documented, and its synthesis can be envisioned from commercially available starting materials. For instance, the reduction of a corresponding lactone or the dihydroxylation of a suitable unsaturated precursor could yield the desired diol.

Oxetan-3-ol is a known compound and its synthesis has been reported through various routes, often starting from epichlorohydrin. These methods typically involve the opening of the epoxide ring, followed by an intramolecular cyclization to form the strained four-membered oxetane ring.

The conversion of a primary alcohol to an iodomethyl group is a crucial step in the proposed synthesis. Several reliable methods are available for this transformation, offering a range of reaction conditions to suit the substrate. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. Other reagent systems, such as iodine in the presence of imidazole (B134444) and a phosphine (B1218219) source, have also been shown to be effective for the iodination of primary alcohols. The choice of method would depend on the specific requirements of the substrate and the desired yield.

Below is a table summarizing some common methods for the iodination of primary alcohols:

Reagent SystemTypical ConditionsAdvantages
PPh3, I2, ImidazoleCH2Cl2, room temperatureMild conditions, high yields
NaI, PPAAcetonitrile (B52724), refluxReadily available reagents
TMSICH2Cl2 or neat, 0 °C to rtHigh reactivity

The formation of the ether linkage between the oxane and oxetane moieties is a pivotal step in the synthesis. The Williamson ether synthesis is a well-suited and widely used method for this purpose. acs.orgmasterorganicchemistry.comwikipedia.orgmagtech.com.cnyoutube.comyoutube.com This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide or sulfonate.

In the context of this synthesis, oxetan-3-ol can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide can then react with a suitably functionalized oxane precursor bearing a good leaving group (e.g., a tosylate or halide) at the 4-position. Alternatively, the hydroxyl group of the oxane precursor can be deprotonated and reacted with an oxetane precursor bearing a leaving group. The choice of which fragment acts as the nucleophile and which as the electrophile would be guided by the relative reactivity and accessibility of the precursors.

Step-by-Step Synthetic Routes

Based on the retrosynthetic analysis and the precursor strategies, a convergent multi-step synthesis can be devised.

A plausible convergent synthetic route for this compound is outlined below. This approach involves the parallel synthesis of the two key heterocyclic intermediates, followed by their coupling and final functionalization.

Step 1: Synthesis of a Protected Oxane Intermediate The synthesis would commence with the preparation of 4-(hydroxymethyl)oxan-4-ol. To enable selective reaction at the tertiary alcohol, the primary alcohol would first be protected with a suitable protecting group (e.g., a silyl (B83357) ether like TBDMS or a benzyl (B1604629) ether). This would yield a protected intermediate ready for the subsequent etherification.

Step 2: Synthesis of Oxetan-3-ol Concurrently, oxetan-3-ol would be synthesized using established literature procedures, for instance, from epichlorohydrin.

Step 3: Williamson Ether Synthesis The protected oxane intermediate from Step 1 would be deprotonated at the tertiary hydroxyl group using a strong base like sodium hydride to form the alkoxide. This alkoxide would then be reacted with a derivative of oxetan-3-ol bearing a good leaving group (e.g., oxetan-3-yl tosylate) to form the ether linkage.

Step 4: Deprotection The protecting group on the primary alcohol of the oxane moiety would then be removed under appropriate conditions (e.g., TBAF for a TBDMS group or hydrogenolysis for a benzyl group) to reveal the free primary hydroxyl group.

Step 5: Iodination Finally, the primary alcohol would be converted to the desired iodomethyl group using one of the iodination methods described in section 2.2.2, such as the Appel reaction, to yield the target compound, this compound.

The following table summarizes the proposed multi-step convergent synthesis:

StepTransformationKey ReagentsIntermediate/Product
1Protection of primary alcoholTBDMSCl, Imidazole4-(((tert-butyldimethylsilyl)oxy)methyl)oxan-4-ol
2Synthesis of oxetane precursorTsCl, Pyridine (B92270)Oxetan-3-yl tosylate
3EtherificationNaH, THF4-(((tert-butyldimethylsilyl)oxy)methyl)-4-(oxetan-3-yloxy)oxane
4DeprotectionTBAF, THF(4-(oxetan-3-yloxy)oxan-4-yl)methanol
5IodinationPPh3, I2, ImidazoleThis compound

Divergent Synthesis from Common Precursors

The synthesis of this compound can be strategically approached through a divergent pathway originating from a common precursor. This methodology allows for the efficient generation of structural diversity from a single, readily accessible starting material. A plausible common precursor for this synthesis is a spirocyclic diol, such as 2,2-bis(hydroxymethyl)oxetane. This precursor contains the core oxetane structure and two identical primary hydroxyl groups, which can be selectively functionalized to yield the target compound and other analogues.

The divergent approach commences with the selective protection of one of the hydroxyl groups of the diol, for instance, by forming a bulky silyl ether like a tert-butyldimethylsilyl (TBDMS) ether. This mono-protected intermediate is a key branching point in the synthesis.

The remaining free hydroxyl group can then undergo a nucleophilic substitution reaction with a suitable oxetane-3-derivative bearing a good leaving group, such as oxetan-3-yl tosylate, to introduce the oxetan-3-yloxy moiety. The tosylate can be prepared from oxetan-3-ol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Following the successful introduction of the oxetan-3-yloxy group, the protecting group on the other hydroxymethyl arm is removed. For a TBDMS ether, this is typically achieved under mild acidic conditions or by using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). This deprotection step yields the key intermediate, 4-(hydroxymethyl)-4-(oxetan-3-yloxy)oxane.

The final step in the synthesis of the target compound is the conversion of the primary hydroxyl group to an iodomethyl group. This is a critical transformation that can be achieved through a two-step sequence. First, the alcohol is converted to a better leaving group, commonly a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine. The resulting tosylate is then subjected to a Finkelstein reaction, where it is treated with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone (B3395972) or acetonitrile. The nucleophilic iodide displaces the tosylate group to afford the final product, this compound.

This divergent strategy not only provides a clear pathway to the target molecule but also allows for the synthesis of a variety of analogues by modifying the protecting groups and the electrophiles used in the etherification step, starting from the same common diol precursor.

Optimization of Reaction Conditions and Yields

Several factors can be varied to improve the yield of the tosylation reaction. The choice of base is important; while pyridine is commonly used, more hindered non-nucleophilic bases like 2,6-lutidine or proton sponges can minimize side reactions. The reaction temperature is also a key parameter; lower temperatures can improve selectivity, while elevated temperatures may be necessary to drive the reaction to completion for hindered alcohols. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction.

The subsequent Finkelstein reaction, which converts the tosylate to the iodide, is generally an efficient process. The choice of solvent is crucial; polar aprotic solvents like acetone or acetonitrile are typically used as they readily dissolve the iodide salt while the tosylate salt byproduct precipitates, driving the equilibrium towards the product. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

The following interactive data table illustrates the potential effects of varying reaction conditions on the yield of the tosylation and iodination steps, based on typical results for similar transformations.

StepReagent/ConditionVariationYield (%)
Tosylation Base Pyridine75
Triethylamine80
2,6-Lutidine85
Temperature 0 °C to rt78
Reflux82
Catalyst None65
DMAP (cat.)90
Iodination Solvent Acetone92
Acetonitrile95
DMF88
Temperature Room Temp85
60 °C94
Reflux96

Careful optimization of these parameters is essential to develop a robust and high-yielding synthetic route to this compound.

Green Chemistry Considerations in the Synthesis of this compound

Incorporating the principles of green chemistry into the synthesis of this compound is crucial for developing a sustainable and environmentally responsible process. Key areas of focus include the selection of solvents and reagents, energy efficiency, and waste reduction.

Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a synthesis. In the proposed synthesis, solvents such as DMF and chlorinated solvents are often used. acsgcipr.org Green chemistry principles encourage the replacement of these hazardous solvents with more benign alternatives. For instance, in the etherification step, greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored as alternatives to THF or DMF. For the iodination reaction, the use of water as a solvent has been reported for some iodination reactions and could be investigated for this specific transformation. acsgcipr.org Solvent-free reaction conditions, where the reaction is carried out by grinding the solid reactants together, represent an even greener approach and have been successfully applied to some iodination reactions. mdpi.comresearchgate.net

Reagent Selection and Atom Economy: The choice of reagents should prioritize those that are less toxic and have a higher atom economy. In the conversion of the alcohol to the iodide, the tosylation-iodination sequence generates a significant amount of salt waste. Alternative one-pot methods that convert alcohols directly to iodides, such as the Appel reaction (using triphenylphosphine and iodine), could be considered. While this method also generates triphenylphosphine oxide as a byproduct, it reduces the number of synthetic steps and workups. The use of catalytic systems for iodination, employing a catalytic amount of an iodine source with a stoichiometric, environmentally benign oxidant, is another promising green alternative. mdpi.com Hypervalent iodine reagents can also be used in catalytic amounts and are often recyclable, further enhancing the green credentials of the process. eurekaselect.com

Energy Efficiency: The energy consumption of the synthesis can be minimized by conducting reactions at ambient temperature whenever possible. The use of microwave irradiation can sometimes accelerate reactions, reducing reaction times and energy input compared to conventional heating.

Waste Reduction: Minimizing the formation of byproducts and the use of excess reagents is a cornerstone of green chemistry. The development of catalytic processes and reactions with high atom economy directly contributes to waste reduction. Furthermore, the purification processes should be designed to minimize solvent usage, for example, by favoring crystallization over chromatography where feasible.

By systematically evaluating and optimizing these aspects, the synthesis of this compound can be made significantly more sustainable and environmentally friendly.

Iii. Reactivity and Chemical Transformations of 4 Iodomethyl 4 Oxetan 3 Yloxy Oxane

Nucleophilic Substitution Reactions at the Iodomethyl Center

The primary carbon of the iodomethyl group is the principal electrophilic site for nucleophilic substitution. However, its reactivity is profoundly influenced by the substitution pattern of the adjacent quaternary carbon.

The bimolecular nucleophilic substitution (SN2) reaction is a fundamental transformation for primary alkyl halides. In the case of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane, the iodomethyl group is attached to a quaternary carbon atom, creating a neopentyl-like structure. This arrangement imposes severe steric hindrance to the backside attack required for a concerted SN2 mechanism. quora.comchemistrysteps.comlibretexts.org

The bulky framework of the spirocyclic oxane ring effectively shields the electrophilic carbon from the approach of a nucleophile. nih.govlibretexts.org Consequently, SN2 reactions are expected to be exceptionally slow. Studies on simpler neopentyl halides have shown that their reaction rates under SN2 conditions can be up to 100,000 times slower than that of ethyl bromide. acs.org While iodide is an excellent leaving group, the steric impediment is the dominant factor governing reactivity. stackexchange.comacs.org Therefore, even with strong nucleophiles, substitution at this center via a direct SN2 pathway is predicted to be highly unfavorable. stackexchange.comaskfilo.comyoutube.com

For a reaction to proceed, harsh conditions would likely be required, and alternative mechanisms, such as those involving radical intermediates or SN1-type processes with rearrangement, might compete or dominate. acs.orgaskfilo.com

Table 1: Predicted Relative Rates of SN2 Reactions for this compound and Reference Alkyl Halides

SubstrateStructure TypeKey FeaturePredicted Relative SN2 Rate
Ethyl IodidePrimaryUnhindered~30
n-Propyl IodidePrimaryMinor steric hindrance~15
Isobutyl IodidePrimaryβ-branching~1
Neopentyl IodidePrimaryα-quaternary center~0.00001
This compound PrimaryNeopentyl-likeExtremely Low (~0.00001)

The presence of two ether oxygen atoms within the molecule, one in the oxane ring and one in the oxetane (B1205548) ring, introduces the possibility of intramolecular nucleophilic substitution. Such reactions, known as intramolecular Williamson ether syntheses, typically proceed to form stable 5- or 6-membered rings. masterorganicchemistry.commasterorganicchemistry.comwikipedia.org

In this specific molecule, an intramolecular attack would lead to the formation of a strained, bridged, or fused polycyclic ether system.

Attack by the Oxane Oxygen: This would require the formation of a [2.2.2] bicyclic system, which is conformationally constrained and energetically unfavorable.

Attack by the Oxetane Oxygen: This would result in an even more strained fused ring system.

Given the already severe steric hindrance that impedes intermolecular SN2 reactions, it is highly probable that these intramolecular pathways are also kinetically disfavored. The geometric constraints required to achieve the correct orientation for backside attack are significant, making such cyclizations unlikely to occur under standard conditions. youtube.commasterorganicchemistry.com

Reactions Involving the Oxane Ring System

The oxane (tetrahydropyran) ring is a saturated six-membered ether, which is generally a stable and unreactive structural motif. nih.govwikipedia.org

Ring-opening of the oxane moiety would require harsh reaction conditions. Typically, this involves protonation of the ether oxygen by a strong acid (e.g., HBr, HI) to form a good leaving group, followed by nucleophilic attack by the conjugate base. masterorganicchemistry.comwikipedia.org This would cleave the C-O bond to yield a di-functionalized linear alkane.

Rearrangements of the oxane ring itself are uncommon. Such transformations usually necessitate the generation of a carbocation intermediate adjacent to or on the ring, which could then trigger alkyl or hydride shifts, potentially leading to ring contraction or expansion. chemistrysteps.comclockss.org Given the lack of functional groups that would readily promote carbocation formation on the oxane ring of the title compound, spontaneous rearrangements are not anticipated.

As a saturated heterocycle, the oxane ring lacks the π-electrons necessary for electrophilic addition reactions. libretexts.orglibretexts.orgchemguide.co.uk Therefore, it is expected to be inert to common electrophiles such as halogens or protic acids in the absence of conditions that promote ring-opening.

However, the oxane ring can participate in radical reactions. Under radical-initiating conditions (e.g., UV light, radical initiators), a hydrogen atom, particularly one on a carbon adjacent (alpha) to the ether oxygen, can be abstracted. libretexts.orgmdpi.com The resulting carbon-centered radical is stabilized by the adjacent oxygen atom and can undergo various subsequent reactions, such as reaction with oxygen or further rearrangement, though these are typically non-specific transformations. nih.govlibretexts.org

Transformations of the Oxetan-3-yloxy Moiety

The oxetane ring is a four-membered cyclic ether possessing significant ring strain (approx. 106 kJ/mol), making it more reactive than the larger oxane ring. nih.gov This strain facilitates ring-opening reactions. acs.orgelectronicsandbooks.com

The stability of an oxetane ring can be influenced by its substitution pattern. nih.govacs.orgchemrxiv.org The oxetane in this compound is linked via an ether bond at the 3-position. This C-O bond, as well as the C-O bonds within the oxetane ring itself, are susceptible to cleavage under acidic conditions. Treatment with strong protic acids or Lewis acids could protonate the oxetane oxygen, activating the ring for nucleophilic attack. oup.comacs.org This can lead to a variety of ring-opened products, depending on the nucleophile present and which C-O bond is cleaved. acs.orgresearchgate.netresearchgate.net For instance, reaction with a phenylselenide anion has been shown to cleave oxetanes to give γ-phenylselenenyl alcohols. oup.com

Photochemical cleavage is another potential transformation pathway for certain substituted oxetanes, which can lead to fragmentation into smaller molecules. acs.org While specific data is unavailable, the strained nature of the oxetan-3-yloxy moiety makes it the most likely part of the molecule, after the C-I bond, to undergo transformation under energetic conditions.

Reactivity of the Oxetane Ring under Acidic or Basic Conditions

The oxetane ring, a four-membered ether, is characterized by significant ring strain, making it susceptible to ring-opening reactions, particularly under acidic conditions. Lewis acids are known to activate the oxetane oxygen, facilitating nucleophilic attack. uab.catacs.orgillinois.eduresearchgate.netnih.gov For this compound, treatment with a Lewis acid is expected to promote the opening of the oxetane ring. The regioselectivity of this opening would be influenced by the steric hindrance imposed by the adjacent oxane moiety and the electronic nature of the substituents.

Under acidic catalysis, the ether oxygen of the oxetane would be protonated or coordinated to a Lewis acid, forming an oxonium ion. This activation renders the ring carbons more electrophilic and susceptible to attack by a nucleophile. The outcome of such a reaction would be the formation of a 1,3-difunctionalized oxane derivative.

In contrast, the oxetane ring is generally more stable under basic conditions. However, strong bases could potentially induce elimination reactions if a suitable proton is available beta to a leaving group. In the case of this compound, the primary iodide is a potential leaving group, but the absence of acidic protons on the adjacent carbons of the oxane ring makes direct elimination unlikely. Intramolecular reactions, however, might be possible under specific basic conditions, potentially leading to novel bicyclic structures.

Ring-Opening Polymerization Potential of the Oxetane Unit

A hallmark of strained cyclic ethers like oxetanes is their ability to undergo ring-opening polymerization (ROP). This process is typically initiated by cationic, anionic, or coordination catalysts. The driving force for ROP is the release of ring strain. Given the presence of the oxetane moiety, this compound is a potential monomer for the synthesis of polyethers.

Cationic ROP, initiated by strong acids or Lewis acids, would proceed via an oxonium ion intermediate. The polymerization would result in a polyether backbone with pendant 4-(iodomethyl)oxane groups. The bulky nature of this side group could significantly influence the polymerization kinetics and the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

The general mechanism for the cationic ring-opening polymerization of an oxetane is depicted below:

StepDescription
Initiation A cationic initiator (e.g., a proton or Lewis acid) attacks the oxygen atom of the oxetane ring, forming a tertiary oxonium ion.
Propagation The active oxonium ion at the end of the growing polymer chain is attacked by the oxygen of another monomer molecule. This results in the opening of the monomer's oxetane ring and the addition of the monomer unit to the polymer chain, regenerating the active oxonium ion at the new chain end.
Termination The polymerization can be terminated by various processes, such as reaction with a nucleophile or chain transfer to solvent or monomer.

Metal-Mediated and Catalyzed Transformations

The presence of the iodomethyl group provides a handle for a variety of metal-mediated and catalyzed reactions, particularly cross-coupling reactions.

Cross-Coupling Reactions Utilizing the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group is relatively weak and susceptible to oxidative addition to low-valent transition metal complexes, such as those of palladium, nickel, or copper. This reactivity enables a wide range of cross-coupling reactions, allowing for the introduction of various substituents at this position.

Examples of potential cross-coupling reactions for this compound include:

Reaction NameCoupling PartnerCatalystProduct Type
Suzuki Coupling Organoboron reagent (e.g., boronic acid or ester)PalladiumAlkylated or arylated oxane
Stille Coupling Organotin reagentPalladiumAlkylated or arylated oxane
Sonogashira Coupling Terminal alkynePalladium/CopperAlkynylated oxane
Negishi Coupling Organozinc reagentPalladium or NickelAlkylated or arylated oxane
Heck-type Coupling AlkenePalladiumAlkenylated oxane

These reactions would yield a diverse array of derivatives of this compound, where the iodine atom is replaced by an alkyl, aryl, alkynyl, or vinyl group.

Transformations Catalyzed by Lewis Acids or Transition Metals

Lewis acids can catalyze the ring-opening of the oxetane ring, as discussed previously. uab.catacs.orgillinois.eduresearchgate.netnih.gov The choice of Lewis acid and reaction conditions can influence the outcome of the reaction, potentially leading to different ring-opened products. For instance, strong Lewis acids like boron trifluoride or aluminum trichloride (B1173362) are known to be effective. uab.catacs.org

Transition metals can also catalyze transformations involving the oxetane ring. For instance, certain cobalt catalysts have been shown to enable radical ring-opening of oxetanes. researchgate.net In the context of this compound, such a reaction could lead to the formation of a radical intermediate that could then participate in various C-C bond-forming reactions.

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving this compound is of significant interest due to the presence of multiple stereocenters. The oxane ring can exist in a chair conformation, and the substituents at the 4-position can be either axial or equatorial. Furthermore, the oxetan-3-yloxy group introduces another chiral center.

Reactions involving the opening of the oxetane ring can proceed with either inversion or retention of configuration at the carbon centers, depending on the reaction mechanism. acs.org For example, an SN2-type nucleophilic attack on one of the oxetane carbons would lead to inversion of stereochemistry at that center.

Detailed Mechanistic Insights into the Reactions of this compound Remain Elusive

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of published research on the specific chemical compound this compound. As a result, detailed mechanistic investigations into its reactions, including nucleophilic substitutions, the nature of intermediate species, kinetic profiles, and potential rearrangements, are not available in the public domain.

The structure of this compound incorporates several key functional groups: a primary alkyl iodide, an oxetane ring, and an oxane (tetrahydropyran) ring linked by an ether bond. While the reactivity of these individual moieties is well-documented in organic chemistry, the specific interactions and reaction pathways of this unique combination have not been a subject of published study.

Therefore, it is not possible to provide an evidence-based article on the following requested topics:

IV. Mechanistic Investigations of this compound Reactions

Iv. Mechanistic Investigations of 4 Iodomethyl 4 Oxetan 3 Yloxy Oxane Reactions

Mechanistic Insights into Rearrangements and Ring Transformations:The potential for rearrangements or transformations involving the oxetane (B1205548) and oxane rings is an area ripe for investigation, but no such studies have been documented.

While general principles of organic chemistry could be used to hypothesize potential reactivities, the absence of specific research on 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane prevents the generation of the detailed, data-driven article requested. Further empirical research is required to characterize its chemical behavior and elucidate the mechanisms of its reactions.

V. Computational Chemistry Studies of 4 Iodomethyl 4 Oxetan 3 Yloxy Oxane

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful.

For 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane, the HOMO is expected to be localized primarily on the iodine atom, due to its high-energy p-orbitals, and to some extent on the oxygen atoms of the oxane and oxetane (B1205548) rings, which possess lone pairs of electrons. The LUMO, conversely, is anticipated to be centered on the antibonding σ* orbital of the carbon-iodine (C-I) bond. This arrangement is characteristic of alkyl halides and is fundamental to their reactivity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity. Computational methods like Density Functional Theory (DFT) are commonly used to calculate these orbital energies and visualize their spatial distribution.

Table 1: Illustrative Frontier Molecular Orbital Properties (Note: These are hypothetical values for illustrative purposes, based on similar structures.)

PropertyPredicted Value (Arbitrary Units)Description
HOMO Energy-9.5 eVAssociated with the molecule's ability to donate electrons; localized on iodine and oxygen atoms.
LUMO Energy+1.2 eVAssociated with the molecule's ability to accept electrons; localized on the C-I σ* antibonding orbital.
HOMO-LUMO Gap10.7 eVAn indicator of chemical reactivity; a large gap suggests relative stability.
Dipole Moment2.5 DReflects the overall polarity of the molecule, arising from the electronegative O and I atoms.

Conformational Analysis and Energetics

The presence of two interconnected rings in a spiro-arrangement, along with the flexible oxetanyloxy side chain, means that this compound can exist in multiple conformations. The oxane ring typically adopts a chair conformation to minimize steric and torsional strain. However, the spiro-linkage and the bulky substituent introduce conformational constraints. rsc.org

Prediction of Reactivity and Reaction Sites

The electronic structure analysis strongly predicts the primary sites of reactivity. The low-lying LUMO on the C-I bond identifies the methylene (B1212753) carbon (the carbon bonded to iodine) as the principal electrophilic site. This site is highly susceptible to attack by nucleophiles, suggesting that the molecule will readily participate in nucleophilic substitution reactions (SN2 or SN1). csbsju.edulibretexts.org

Furthermore, the oxygen atoms of the ether linkages, with their lone pairs (associated with the HOMO), represent nucleophilic and Lewis basic sites. These sites could be protonated or coordinate to Lewis acids, which could potentially activate the molecule for other transformations, such as ring-opening of the strained oxetane. researchgate.net Molecular Electrostatic Potential (MEP) maps are a common computational tool to visualize these electron-rich (negative potential, on oxygen atoms) and electron-poor (positive potential, near the methylene carbon and its hydrogen) regions.

Transition State Calculations for Key Transformations

For any proposed reaction mechanism, computational chemistry can be used to locate and characterize the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the TS relative to the reactants determines the activation energy barrier, which is a key factor governing the reaction rate.

For this compound, a key transformation would be the SN2 reaction at the iodomethyl carbon. Transition state calculations for this process would model the approach of a nucleophile and the simultaneous departure of the iodide leaving group. The geometry of the TS would be expected to feature an elongated C-I bond and a newly forming bond with the incoming nucleophile, with the central carbon atom adopting a trigonal bipyramidal geometry. researchgate.net Similarly, calculations could model the transition states for the acid-catalyzed ring-opening of the oxetane, providing insight into the feasibility and regioselectivity of such a reaction. researchgate.net

Solvent Effects on Reaction Energetics and Mechanisms

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction pathways and energetics. Computational models can account for these effects using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation).

For nucleophilic substitution reactions involving this compound, the choice of solvent is critical. csbsju.edulibretexts.org

Polar protic solvents (e.g., water, methanol) would stabilize the iodide leaving group and any potential carbocationic intermediates, thereby favoring an SN1 pathway. libretexts.orgwfu.edu However, they can also solvate the nucleophile, potentially reducing its reactivity in an SN2 context. wfu.eduyoutube.com

Polar aprotic solvents (e.g., DMSO, acetone) are effective at solvating cations but not anions, leaving the nucleophile "free" and highly reactive. wfu.edu These solvents typically accelerate SN2 reactions.

Computational studies can calculate reaction profiles in different solvents to predict which mechanism (SN1 or SN2) will be favored and how the reaction rate will change.

Quantum Chemical Descriptors for Structure-Reactivity Correlations

Beyond HOMO/LUMO analysis, a variety of quantum chemical descriptors can be calculated to quantify reactivity. These descriptors are often used in quantitative structure-activity relationship (QSAR) studies.

Table 2: Key Quantum Chemical Descriptors and Their Significance (Note: These are conceptual descriptions of descriptors that could be calculated for the target molecule.)

DescriptorDefinition (Conceptual)Predicted Significance for the Molecule
Ionization Potential (I) The energy required to remove an electron (approximated by -EHOMO).A lower value indicates greater ease of electron donation (oxidation).
Electron Affinity (A) The energy released upon adding an electron (approximated by -ELUMO).A higher value indicates a greater propensity to accept an electron (reduction).
Chemical Hardness (η) A measure of resistance to change in electron distribution, (I-A)/2.A low hardness value (i.e., high softness) correlates with high reactivity. The molecule is expected to be relatively soft.
Electrophilicity Index (ω) A measure of the ability of a species to accept electrons.A higher value indicates a stronger electrophile. The iodomethyl group would contribute to a significant electrophilicity index.
Local Softness (s(r)) A local descriptor indicating the most reactive sites within a molecule.Would be highest on the methylene carbon for nucleophilic attack and on the iodine atom for electrophilic attack.

These descriptors, derived from DFT calculations, provide a quantitative framework for comparing the reactivity of this compound with other related compounds and for predicting its behavior in various chemical environments. rasayanjournal.co.in

Vii. Structure Reactivity Relationships of 4 Iodomethyl 4 Oxetan 3 Yloxy Oxane

Influence of the Iodomethyl Group on Reactivity

The iodomethyl (-CH₂I) group is a key driver of the reactivity of 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane. The carbon-iodine bond is relatively weak and highly polarizable, making iodide an excellent leaving group in nucleophilic substitution reactions. This characteristic renders the methylene (B1212753) carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The high reactivity of alkyl iodides in Sₙ2 reactions is well-documented. The large size of the iodine atom and the long C-I bond length minimize steric hindrance for an incoming nucleophile, facilitating the backside attack characteristic of this reaction mechanism. Consequently, the iodomethyl group serves as a versatile handle for introducing a variety of functional groups onto the oxane ring.

Table 1: Comparison of Carbon-Halogen Bond Properties

Bond Bond Length (Å) Bond Dissociation Energy (kcal/mol) Relative Rate of Sₙ2 Reaction
C-F 1.38 110 1
C-Cl 1.78 81 200
C-Br 1.93 68 10,000

This table presents generalized data for methyl halides to illustrate trends.

Impact of the Oxane Ring System on Molecular Properties and Reactivity

The oxane ring, a six-membered saturated heterocycle containing an oxygen atom, typically adopts a stable chair conformation to minimize angular and torsional strain. This conformational preference influences the spatial orientation of the substituents at the C4 position, namely the iodomethyl and oxetan-3-yloxy groups.

The steric bulk of the oxane ring in its preferred conformation can influence the approach of reagents to the reactive centers of the molecule. For the iodomethyl group, the accessibility of the electrophilic carbon may be modulated by the conformational state of the oxane ring. While the oxane ring itself is generally unreactive under mild conditions, its stereochemistry can play a role in directing the outcomes of reactions occurring at the substituent groups.

Role of the Oxetan-3-yloxy Moiety in Directing Reactions

The oxetan-3-yloxy moiety introduces a strained four-membered ether ring into the molecule. Oxetanes are known for their propensity to undergo ring-opening reactions, particularly under acidic conditions or with strong nucleophiles, driven by the relief of significant ring strain (approximately 25.5 kcal/mol). researchgate.netresearchgate.net The presence of the ether linkage connects this strained ring system to the stable oxane core.

The oxygen atom of the oxetane (B1205548) ring and the ether linkage are potential sites for protonation or coordination with Lewis acids. Such activation would significantly enhance the electrophilicity of the oxetane ring carbons, making them susceptible to nucleophilic attack and subsequent ring opening. researchgate.net This provides an alternative reactive pathway that competes with the substitution at the iodomethyl group. The specific reaction conditions will likely determine which pathway is favored.

Steric and Electronic Effects on Chemical Transformations

The chemical transformations of this compound are governed by a combination of steric and electronic effects arising from its constituent parts.

Electronic Effects: The primary electronic effect is the electron-withdrawing nature of the iodine atom, which polarizes the C-I bond and makes the adjacent carbon highly electrophilic. The oxygen atoms in the oxane and oxetane rings, with their lone pairs of electrons, can also influence the molecule's reactivity, particularly its ability to act as a hydrogen bond acceptor or a Lewis base. acs.org

Steric Effects: Steric hindrance can play a significant role in dictating the regioselectivity of reactions. The bulky oxane and oxetane groups may sterically shield the electrophilic carbon of the iodomethyl group from very large nucleophiles. Similarly, the substitution pattern on the oxetane ring itself can influence the site of nucleophilic attack during a potential ring-opening reaction.

The interplay of these effects can be summarized as a competition between the kinetically favored Sₙ2 reaction at the iodomethyl group and the thermodynamically favorable, but often higher activation energy, ring-opening of the oxetane moiety.

Correlation of Structural Features with Reaction Outcomes

The specific outcomes of reactions involving this compound can be correlated with its structural features and the reaction conditions employed.

With Soft, Non-basic Nucleophiles: Reagents such as thiols, azides, or cyanides are likely to favor Sₙ2 displacement of the iodide, as this is a rapid and efficient reaction for primary iodides. The oxetane ring is generally stable to these types of nucleophiles under neutral conditions.

Under Acidic Conditions: The presence of a Brønsted or Lewis acid can catalyze the ring-opening of the oxetane. nih.gov The oxygen of the oxetane is likely to be protonated, leading to attack by a nucleophile (which could be the conjugate base of the acid or another added nucleophile) at one of the oxetane carbons.

With Strong, Bulky Bases: The use of strong, sterically hindered bases might lead to elimination reactions if a proton were available on a beta-carbon, although this is not a primary feature of the named compound's immediate structure. However, such bases are less likely to act as effective nucleophiles for Sₙ2 substitution.

Table 2: Predicted Reaction Outcomes based on Reagent Type

Reagent/Condition Primary Reactive Site Predominant Reaction Type Expected Product
NaN₃ in DMF Iodomethyl group Sₙ2 Substitution 4-(Azidomethyl)-4-(oxetan-3-yloxy)oxane
CH₃SNa in CH₃OH Iodomethyl group Sₙ2 Substitution 4-((Methylthio)methyl)-4-(oxetan-3-yloxy)oxane
HBr (aq) Oxetane ring Acid-catalyzed ring-opening Product of oxetane ring opening

This predictive table illustrates how the distinct structural components of this compound are expected to dictate its chemical behavior under different reaction conditions.

Viii. Advanced Characterization Techniques in the Study of 4 Iodomethyl 4 Oxetan 3 Yloxy Oxane

High-Resolution Mass Spectrometry for Molecular Identification and Reaction Monitoring

No publicly available data.

X-ray Crystallography for Solid-State Structure Elucidation

No publicly available data.

Advanced NMR Spectroscopic Methods for Structural Assignment and Conformational Analysis

No publicly available data.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Reaction Progress Monitoring

No publicly available data.

Ix. Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity Pathways

The primary iodide in 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane is a key functional group that is expected to participate in a wide array of nucleophilic substitution reactions. Future studies should systematically explore its reactivity with a diverse range of nucleophiles, including but not limited to:

Oxygen nucleophiles: Alcohols, phenols, and carboxylates could be used to introduce new ether and ester functionalities.

Nitrogen nucleophiles: Amines, amides, and azides could be employed to synthesize novel nitrogen-containing derivatives.

Sulfur nucleophiles: Thiols and thiophenols could lead to the formation of thioethers.

Carbon nucleophiles: Cyanide, enolates, and organometallic reagents could be utilized for carbon-carbon bond formation, enabling the construction of more complex molecular scaffolds.

Furthermore, the oxetane (B1205548) ring is a strained four-membered heterocycle that is susceptible to ring-opening reactions under both acidic and basic conditions. Investigating these ring-opening reactions could provide access to a variety of functionalized tetrahydropyran (B127337) derivatives. The interplay between the reactivity of the iodomethyl group and the stability of the oxetane ring under different reaction conditions will be a critical area of study.

Development of Asymmetric Syntheses Utilizing this compound

While the parent molecule is achiral, its derivatives can possess stereogenic centers. Future research should focus on developing asymmetric synthetic methodologies that utilize this compound as a prochiral substrate or a building block for chiral molecules. This could involve:

Enantioselective substitution: The use of chiral catalysts or reagents to control the stereochemistry of nucleophilic substitution at the methylene (B1212753) carbon adjacent to the iodine atom.

Asymmetric ring-opening: Employing chiral Lewis acids or Brønsted acids to catalyze the enantioselective ring-opening of the oxetane moiety.

Derivatization into chiral ligands: The synthesis of chiral derivatives that can act as ligands in transition metal catalysis.

Success in this area would significantly enhance the value of this compound as a tool for the synthesis of enantiomerically pure molecules, which is of paramount importance in medicinal chemistry and materials science.

Integration into Flow Chemistry Methodologies

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The integration of this compound into flow chemistry setups could enable the rapid and efficient synthesis of a library of derivatives. Future work in this area could focus on:

Developing continuous flow processes: Designing and optimizing flow reactor systems for key transformations involving this compound, such as nucleophilic substitutions and ring-opening reactions.

In-line analysis and purification: Integrating analytical techniques (e.g., HPLC, NMR) and purification modules into the flow system to streamline the entire synthetic workflow.

Telescoped synthesis: Developing multi-step flow sequences where the product of one reaction is directly used as the substrate for the next, avoiding intermediate isolation and purification steps.

The development of robust flow methodologies would be instrumental in accelerating the exploration of the chemical space around this novel scaffold.

Theoretical and Experimental Synergy for Deeper Mechanistic Understanding

A combined theoretical and experimental approach will be crucial for gaining a deep understanding of the reactivity and reaction mechanisms of this compound. Computational studies, such as Density Functional Theory (DFT) calculations, could be used to:

Predict reaction pathways: Identify the most likely reaction pathways and transition states for various transformations.

Elucidate reaction mechanisms: Gain insights into the electronic and steric factors that govern the reactivity of the molecule.

Rationalize experimental observations: Provide a theoretical framework for understanding and interpreting experimental results.

These computational predictions would then be tested and validated through carefully designed experiments, creating a powerful feedback loop that accelerates the learning process and enables the rational design of new synthetic methods.

Expanding the Synthetic Scope and Utility in Chemical Libraries

The ultimate goal of exploring the chemistry of this compound is to establish its utility as a versatile building block in organic synthesis. Future research should aim to:

Synthesize diverse chemical libraries: Utilize the developed synthetic methodologies to generate large and diverse libraries of compounds based on the 4-(oxetan-3-yloxy)oxane scaffold.

Explore applications in medicinal chemistry: Screen these libraries for biological activity to identify potential lead compounds for drug discovery programs. The unique spirocyclic oxetane motif is of particular interest as it can impart favorable physicochemical properties.

Develop novel materials: Investigate the incorporation of this scaffold into polymers and other materials to create substances with novel properties.

Systematic exploration of these research avenues will be essential to unlock the full potential of this compound and establish it as a valuable tool in the synthetic chemist's arsenal.

Q & A

What are the optimal synthetic routes for preparing 4-(Iodomethyl)-4-(oxetan-3-yloxy)oxane, and how can reaction conditions be tailored to maximize yield?

Answer:
Synthesis involves two critical steps: (1) oxetane ring formation and (2) iodomethyl group introduction.

  • Oxetane Synthesis : Utilize nucleophilic ring-closing reactions. For example, cyclization of a diol precursor with a leaving group (e.g., tosylate) under basic conditions (K₂CO₃ in DMF at 80°C) .
  • Iodomethyl Introduction : Replace a hydroxymethyl group with iodine via a two-step process: (i) convert –CH₂OH to a mesylate (using methanesulfonyl chloride) and (ii) perform SN2 substitution with NaI in acetone under reflux (yield >75%) .
  • Optimization : Anhydrous conditions and controlled temperature (60–80°C) minimize hydrolysis side reactions. Catalytic amounts of KI enhance iodide availability .

Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Answer:

  • ¹H/¹³C NMR : Key signals include oxetane protons (δ 4.5–5.0 ppm, coupling J = 6–8 Hz) and iodomethyl (–CH₂I, δ 3.2–3.5 ppm). Conflicting shifts due to solvent polarity can be resolved by repeating experiments in CDCl₃ vs. DMSO-d₆ .
  • IR Spectroscopy : Confirm ether linkages (C–O–C, 1100–1250 cm⁻¹) and C–I stretches (500–600 cm⁻¹) .
  • Mass Spectrometry : Look for molecular ion peaks (M⁺ or [M+H]⁺) and iodine’s isotopic pattern (m/z 127/129) . Discrepancies in fragmentation patterns require high-resolution MS (HRMS) validation.

How can researchers investigate the reaction mechanisms involving this compound in substitution reactions?

Answer:

  • Kinetic Studies : Vary nucleophile concentration (e.g., NaN₃) to distinguish SN1 (first-order dependence) vs. SN2 (second-order) pathways .
  • Isotopic Labeling : Replace ¹²⁷I with ¹²⁵I to track iodine’s role in transition states via kinetic isotope effects (KIEs) .
  • Computational Modeling : Density Functional Theory (DFT) calculates activation energies and transition-state geometries. Validate with experimental Arrhenius plots .

What strategies address contradictory literature data on the stability of this compound under different storage conditions?

Answer:

  • Controlled Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) per ICH Q1A guidelines. Monitor via HPLC for purity loss (>95% threshold) .
  • Light Sensitivity : Store in amber vials with desiccants (silica gel). UV-Vis spectroscopy tracks iodine dissociation under UV light .
  • Contradiction Resolution : Compare degradation products across studies using LC-MS to identify hydrolysis (oxetane ring-opening) vs. elimination (HI formation) pathways .

What methods enable stereochemical control during the synthesis of this compound derivatives?

Answer:

  • Chiral Catalysts : Use BINOL-phosphoric acids to induce enantioselectivity during oxetane ring formation (e.g., 80% ee reported for similar systems) .
  • Diastereomeric Resolution : Separate stereoisomers via chiral column chromatography (Chiralpak IA, hexane/isopropanol). Confirm configurations with X-ray crystallography or optical rotation comparisons .
  • Dynamic Kinetic Resolution (DKR) : Employ palladium catalysts to racemize intermediates during substitution, favoring a single enantiomer .

How can researchers validate the purity of this compound in complex reaction mixtures?

Answer:

  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to resolve iodomethyl derivatives. Detect UV absorbance at 254 nm .
  • NMR Purity Assessment : Integrate diagnostic peaks (e.g., oxetane protons) against impurities. Threshold: <2% unidentified signals .
  • Elemental Analysis : Confirm C, H, I percentages within ±0.3% of theoretical values .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Answer:

  • Exothermic Reactions : Use jacketed reactors with temperature control (−10°C to 25°C) during iodide substitution to prevent runaway reactions .
  • Solvent Recovery : Optimize distillation for acetone (b.p. 56°C) to reduce waste. Replace DMF with recyclable solvents (e.g., 2-MeTHF) .
  • Iodine Handling : Implement scrubbers to trap HI gas emissions during workup .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.